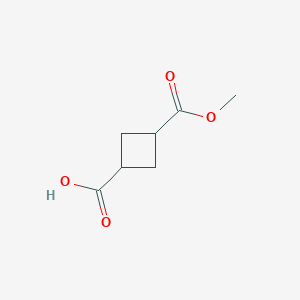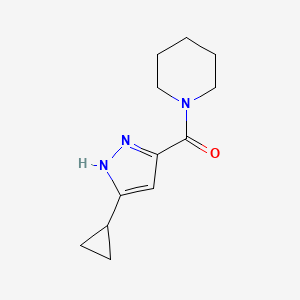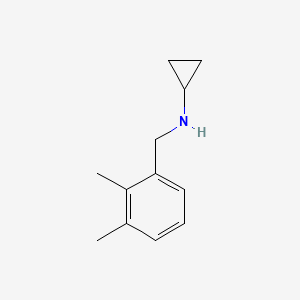
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
“1-(2,3-dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The synthesis of “1-(2,3-dichlorophenyl)piperazine hydrochloride” involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .Molecular Structure Analysis
The molecular structure of “1-(2,3-dichlorophenyl)piperazine” includes a piperazine ring attached to a 2,3-dichlorophenyl group . The molecular formula is C10H12Cl2N2 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,3-dichlorophenyl)piperazine” are not detailed in the sources, it is known to be a precursor in the synthesis of aripiprazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-dichlorophenyl)piperazine” include a molecular weight of 267.58 . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用
Synthesis and Structural Characterization
Extraction and Chemical Properties : The extraction of hydrochloric and nitric acid using related triazole derivatives has been studied, highlighting the exothermic nature of these processes and the role of the triazole ring as a proton-accepting center (Golubyatnikova et al., 2012).
Regioselective Cross-Coupling Reactions : Triazole derivatives have been employed as directing groups in cross-coupling reactions, leading to the selective synthesis of nicotinic and triazole-substituted acids, demonstrating the versatility of triazoles in organic synthesis (Houpis et al., 2010).
Corrosion Inhibition Studies : Triazole derivatives have been examined for their corrosion inhibition properties on mild steel in acidic media, with some compounds showing significant inhibition efficiencies, indicating their potential in material protection applications (Lagrenée et al., 2002).
Preparation and Structural Insights : The preparation and structural characterization of triazole derivatives, such as the synthesis from triazol and dichlorophenyl propanoic acid, have been documented. These studies provide fundamental insights into the molecular structures and potential reactivity of these compounds (Yan Shuang-hu, 2014).
Applications in Medicinal Chemistry and Material Science
Synthesis of Anti-inflammatory and Molluscicidal Agents : Triazole derivatives have been synthesized and evaluated for anti-inflammatory and molluscicidal activities, showcasing the biological relevance of these compounds (El Shehry et al., 2010).
Development of Peptidomimetics and Biologically Active Compounds : Research has focused on the synthesis of triazole-based scaffolds for the development of peptidomimetics and compounds with potential biological activities, such as inhibitors for HSP90, demonstrating the triazole ring's utility in drug discovery (Ferrini et al., 2015).
特性
IUPAC Name |
1-(2,3-dichlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHNCRPZVKCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)
![N-methyl-2-[(2-methylphenyl)amino]acetamide](/img/structure/B1462153.png)



![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)


